3,4-Dimethyl-4'-piperidinomethyl benzophenone
Overview
Description
3,4-Dimethyl-4’-piperidinomethyl benzophenone is an organic compound with the molecular formula C21H25NO and a molecular weight of 307.43 g/mol . This compound is characterized by the presence of a benzophenone core substituted with a piperidinomethyl group and two methyl groups at the 3 and 4 positions of the benzene ring . It is commonly used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
3,4-Dimethyl-4’-piperidinomethyl benzophenone is utilized in several scientific research fields:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-4’-piperidinomethyl benzophenone typically involves the reaction of 3,4-dimethylbenzophenone with piperidine in the presence of a suitable catalyst . The reaction is carried out under controlled conditions, often involving heating and stirring to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
3,4-Dimethylbenzophenone+Piperidine→3,4-Dimethyl-4’-piperidinomethyl benzophenone
Industrial Production Methods
In an industrial setting, the production of 3,4-Dimethyl-4’-piperidinomethyl benzophenone may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as distillation, crystallization, and chromatography for product isolation and purification .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzophenone moiety to a benzhydrol derivative.
Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzhydrol derivatives.
Substitution: Formation of various substituted benzophenone derivatives.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylbenzophenone: Lacks the piperidinomethyl group, resulting in different chemical and biological properties.
4’-Piperidinomethyl benzophenone: Lacks the methyl groups on the benzene ring, affecting its reactivity and applications.
Uniqueness
3,4-Dimethyl-4’-piperidinomethyl benzophenone is unique due to the presence of both the piperidinomethyl group and the methyl substitutions on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16-6-9-20(14-17(16)2)21(23)19-10-7-18(8-11-19)15-22-12-4-3-5-13-22/h6-11,14H,3-5,12-13,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMNVYGUOZMEOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642696 | |
Record name | (3,4-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-11-6 | |
Record name | Methanone, (3,4-dimethylphenyl)[4-(1-piperidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898775-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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